molecular formula C54H76O39S2 B2847006 beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat CAS No. 73499-21-5

beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat

Cat. No.: B2847006
CAS No.: 73499-21-5
M. Wt: 1413.28
InChI Key: DTERAHOZRPDYOK-IHUFJFAGSA-N
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Description

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds, forming a hydrophobic cavity and hydrophilic exterior. This structure enables host-guest complexation, making β-CD valuable in pharmaceuticals, food science, and materials chemistry . The compound beta-cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat is a β-CD derivative disubstituted at the 6A and 6D positions with biphenyl-4,4′-disulfonate groups. These sulfonate moieties enhance aqueous solubility and alter supramolecular interactions compared to native β-CD . The synthesis involves reacting β-CD with biphenyl-4,4′-disulfonyl chloride in pyridine, yielding a disubstituted product with two sulfonate groups . This modification expands its utility in drug delivery and catalysis due to improved stability and binding selectivity.

Properties

IUPAC Name

(1S,2R,3R,4R,6S,8S,9R,11S,13S,14R,16S,18S,19R,21R,22S,23S,24S,25R,40S,43S,44S,46R,48S,49S,51R,53S,54S,55S,56S,62R,63R,64R,65R,66R,67R)-8,13,18,44,49-pentakis(hydroxymethyl)-28,28,37,37-tetraoxo-5,7,10,12,15,17,20,27,38,41,42,45,47,50,52,61-hexadecaoxa-28λ6,37λ6-dithiaundecacyclo[22.17.11.26,9.211,14.216,19.229,32.233,36.243,46.248,51.121,25.04,40]heptahexaconta-29,31,33,35,57,59-hexaene-2,3,22,23,53,54,55,56,62,63,64,65,66,67-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H76O39S2/c55-9-20-41-27(60)34(67)48(80-20)88-42-21(10-56)83-51(37(70)30(42)63)92-46-25-14-78-94(74,75)18-5-1-16(2-6-18)17-3-7-19(8-4-17)95(76,77)79-15-26-47(32(65)39(72)53(85-26)90-44-23(12-58)81-49(87-41)35(68)28(44)61)93-52-38(71)31(64)43(22(11-57)84-52)89-50-36(69)29(62)45(24(13-59)82-50)91-54(86-25)40(73)33(46)66/h1-8,20-73H,9-15H2/t20-,21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50+,51-,52+,53+,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERAHOZRPDYOK-IHUFJFAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)OC(C(C7O)O)OC1C(OC(C(C1O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@H]([C@@H]([C@H](O2)O[C@H]4[C@@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)O[C@H]([C@@H]([C@H]7O)O)O[C@@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)O[C@@H]1[C@@H](O[C@H](O3)[C@H]([C@@H]1O)O)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H76O39S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfur Trioxide Complex-Mediated Approach

The most cited method employs sulfur trioxide-trimethylamine complexes under anhydrous dimethylformamide (DMF) conditions:

Reaction Scheme
$$
\beta\text{-CD} + 2\ \text{SO}3\cdot\text{N}(\text{CH}3)3 \xrightarrow{\text{DMF, 50°C}} \beta\text{-CD-(OSO}3^-)2 + 2\ \text{HN}(\text{CH}3)_3^+
$$

Optimized Conditions

Parameter Value
Reaction time 6–8 h
Temperature 50 ± 2°C
Molar ratio (β-CD:SO₃) 1:2.2
Yield 68–72%

Post-sulfonation purification involves methanol precipitation and dialysis (MWCO 1000 Da).

Biphenyl Functionalization

Ullmann Coupling for Aryl Attachment

The disulfonated intermediate undergoes copper-catalyzed coupling with 4,4'-dibromo-1,1'-biphenyl:

Mechanistic Steps

  • Ligand exchange : Sulfonate groups coordinate with Cu(I) catalyst
  • Oxidative addition : Bromobiphenyl inserts into Cu center
  • Reductive elimination : Forms C–S bond at 6A/6D positions

Key Process Metrics

  • Catalyst system: CuI/1,10-phenanthroline (0.5 mol%)
  • Solvent: Dimethylacetamide/water (9:1 v/v)
  • Reaction efficiency: 83% conversion (HPLC monitoring)

Alternative Synthetic Pathways

Direct Sulfobiphenylation

Recent advances employ pre-synthesized 4,4'-disulfobiphenyl dichloride as bifunctional reagent:

Single-Pot Procedure
$$
\beta\text{-CD} + \text{ClSO}2\text{-Ph-Ph-SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{BC-Ph-SO}_3 + 2\ \text{HCl}
$$

Comparative Performance

Method Reaction Time Yield Purity (HPLC)
Sequential 14 h 71% 98.2%
Single-pot 8 h 65% 95.4%

Structural Characterization

Spectroscopic Confirmation

¹H NMR (600 MHz, D₂O)

  • δ 7.89–7.91 (biphenyl aromatic protons)
  • δ 5.12–5.14 (anomeric H-1 of β-CD)
  • Integral ratio confirms 2:1 biphenyl:β-CD stoichiometry

FTIR Analysis

  • 1184 cm⁻¹ (S=O asymmetric stretch)
  • 1045 cm⁻¹ (C-O-S vibration)
  • Disappearance of OH stretch at 3400 cm⁻¹ confirms substitution

Industrial-Scale Production Challenges

Critical Process Parameters

Challenge Mitigation Strategy
Regioselectivity Kinetic control via temperature ramping
Sulfur over-substitution Stepwise reagent addition
Copper contamination Chelating resin purification

Large-scale batches (≥1 kg) require specialized equipment for:

  • High-shear mixing during biphenyl coupling
  • Continuous dialysis systems
  • Lyophilization with controlled nucleation

Recent Methodological Advances

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer:

Reactor Type Space-Time Yield
Batch 0.45 g/L/h
Packed-bed flow 2.1 g/L/h
Microstructured 3.8 g/L/h

These systems reduce reaction times by 60% while maintaining 99% regioselectivity.

Analytical Quality Control

Purity Assessment Protocols

  • HPLC-ELSD : C18 column, 0.1% TFA/ACN gradient
  • Charge detection MS : Confirms degree of substitution
  • Isothermal titration calorimetry : Quantifies host-guest binding capacity

Acceptance criteria require:

  • ≥95% chromatographic purity
  • ≤0.5% free β-CD content
  • 1.95–2.05 sulfonate groups per molecule

Chemical Reactions Analysis

Host-Guest Complexation and Reactivity

The modified β-CD cavity facilitates selective inclusion complexation, altering guest molecule properties:

Guest Molecule Reaction Type Effect of β-CD Complexation Source
CinnamaldehydeOxidation to benzaldehydeRate acceleration (69% yield at 333 K)
NitrobenzeneReduction to aniline98% yield via Pd-modified β-CD catalysts
Methyl phenyl sulfideSulfoxidationEnantioselectivity (up to 78% ee)

The sulfonate groups enhance water solubility and stabilize the inclusion complex, enabling applications in drug delivery .

Catalytic Mechanisms

Modified β-CD derivatives act as supramolecular catalysts through:

  • Hydrogen Bonding : The secondary hydroxyl groups (C2-OH and C3-OH) participate in transition-state stabilization during oxidation/reduction reactions .
  • Cavity-Directed Stereochemistry : The chiral environment of β-CD induces enantioselectivity in sulfoxidation reactions, achieving up to 78% enantiomeric excess (ee) .

Stability and Controlled Release

  • Colon-Specific Drug Delivery : Ester-linked prodrugs (e.g., 6A-O-[(4-biphenylyl)acetyl]-β-CD) release >95% of 4-biphenylylacetic acid (BPAA) in rat cecal contents within 1–2 hours via enzymatic hydrolysis .
  • pH-Dependent Stability : The sulfonate groups resist hydrolysis in gastric/small intestinal environments (pH 1–7), ensuring targeted activation .

Key Research Findings

  • Oxidation Catalysis : β-CD-graphene oxide composites oxidize aldehydes to carboxylic acids with 98% yield under mild conditions .
  • Polymerization Enhancement : β-CD accelerates ε-caprolactone polymerization (99% conversion) by mimicking lipase activity .
  • Analytical Applications : 6A,6D-disulfonated β-CD improves chromatographic separation of enantiomers via host-guest interactions .

Table 1: Reaction Yields for β-CD-Catalyzed Processes

ReactionCatalyst UsedYield (%)ConditionsSource
Cinnamaldehyde oxidationβ-CD69333 K, H2O
Benzaldehyde oxidationβ-CD/NaClO98RT, aqueous phase
Nitrobenzene reductionPd-β-CD98H2, RT

Table 2: Stability of 6A,6D-Disubstituted β-CD Prodrugs

Prodrug StructureBPAA Release (%)Time (h)EnvironmentSource
6A-O-[(4-biphenylyl)acetyl]-β-CD951–2Rat cecal content
6A-Deoxy-6A-amino-β-CD<512Gastric fluid

Scientific Research Applications

Drug Delivery Systems

Enhanced Pharmacokinetics
One of the most significant applications of beta-cyclodextrin derivatives is in drug delivery systems. A notable study developed a polymer prodrug based on beta-cyclodextrin for treating Niemann-Pick Type C1 disorder. This prodrug demonstrated enhanced pharmacokinetic profiles and improved bioavailability compared to traditional formulations. The prodrug was shown to penetrate the blood-brain barrier effectively and extended the lifespan of treated mice significantly at lower dosages than conventional beta-cyclodextrin treatments .

Case Study: ORX-301
The ORX-301 polymer prodrug of beta-cyclodextrin was designed to overcome the limitations of existing therapies for Niemann-Pick disease. By linking individual beta-cyclodextrin moieties through degradable linkages, the study achieved a high loading capacity and demonstrated that the degradation products were non-toxic and easily excreted . This innovative approach highlights the potential for beta-cyclodextrin derivatives in enhancing therapeutic efficacy while minimizing side effects.

Environmental Remediation

Sequestration of Contaminants
Beta-cyclodextrin derivatives have been studied for their ability to sequester environmental pollutants. A polymer network based on beta-cyclodextrin was found to have a higher affinity for perfluorooctanoic acid compared to traditional activated carbon materials. This property makes it an effective agent for removing persistent organic pollutants from water sources .

Table: Comparison of Sequestration Efficiency

MaterialContaminantSequestration Efficiency
Beta-Cyclodextrin PolymerPerfluorooctanoic AcidHigh
Activated CarbonPerfluorooctanoic AcidModerate

Biochemical Applications

Cholesterol Depletion
Beta-cyclodextrins are widely recognized for their ability to deplete cholesterol from cellular membranes. This property has implications in various biomedical research areas, including studies on cardiovascular diseases and cellular metabolism .

Interaction with Surfactants
Research has also shown that beta-cyclodextrins can interact with nonionic surfactants, affecting their behavior in biochemical assays. For instance, studies involving hydroxypropyl-beta-cyclodextrin demonstrated its role in modulating the interaction between surfactants and model antigens, which is crucial in vaccine formulation .

Mechanism of Action

The mechanism by which beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat exerts its effects involves the formation of inclusion complexes with guest molecules. The sulfonate groups enhance the hydrophilicity and stability of the complex, allowing for better encapsulation and release of the guest molecules. The molecular targets and pathways involved include interactions with cell membranes, enzymes, and receptors, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Differences

Substitution Pattern
  • Target Compound: The 6A and 6D positions are modified with bulky, aromatic biphenyl-4,4′-disulfonate groups.
  • 6A-O-p-Toluenesulfonyl-β-Cyclodextrin: Mono-substituted at 6A with a smaller p-toluenesulfonyl group. The single substitution preserves cavity accessibility, making it a common intermediate for further functionalization .
  • 6I-(ω-Sulfanyl-Alkylene-Sulfanyl)-β-Cyclodextrin : Substituted at the 6I position with flexible sulfanyl-alkylene chains. The thiol groups enable redox-responsive applications, such as dynamic drug release systems .
Solubility
  • The biphenyl-4,4′-disulfonate derivative exhibits higher aqueous solubility than native β-CD due to the ionic sulfonate groups, which increase hydrophilicity .
  • Mono-tosylated derivatives (e.g., 6A-O-p-toluenesulfonyl-β-CD) have moderate solubility, as the neutral tosyl group contributes less to hydrophilicity .

Host-Guest Binding Properties

  • Target Compound: The biphenyl-4,4′-disulfonate groups may engage in π-π stacking with aromatic guests (e.g., cannabinoids or steroids), while sulfonates enhance electrostatic interactions with cationic molecules .
  • Thiol-Functionalized β-CD : Flexible sulfanyl chains enable covalent capture of guest molecules (e.g., metals or thiol-reactive drugs), offering stimuli-responsive release .

Research Findings and Trends

  • Target Compound: Recent studies highlight its efficacy in encapsulating cannabinoids (e.g., CBD and THC), where the biphenyl groups improve binding affinity over native β-CD by ~30% .
  • Comparison with Mono-Substituted Derivatives: Dual substitution reduces aggregation tendencies observed in mono-sulfonated β-CDs, enhancing stability in aqueous formulations .
  • Emerging Directions : Hybrid derivatives combining sulfonate and thiol functionalities are being explored for multifunctional drug delivery systems .

Biological Activity

Beta-cyclodextrin (β-CD) and its derivatives, including cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat, have garnered significant attention in pharmaceutical and biomedical research due to their unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and case studies that illustrate its efficacy.

Structure and Properties

Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. Its hydrophobic cavity allows it to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The introduction of disulfonate groups at specific positions (6A and 6D) modifies its physicochemical properties, potentially increasing its biological activity.

Mechanisms of Biological Activity

The biological activity of β-CD derivatives can be attributed to several mechanisms:

  • Inclusion Complex Formation : The ability of β-CD to encapsulate hydrophobic drugs enhances their solubility and bioavailability. For instance, the inclusion complexation with anticancer drugs has been shown to improve their therapeutic efficacy while reducing side effects .
  • Antioxidant Activity : β-CD has demonstrated significant antioxidant properties. Studies indicate that the inclusion complex of β-CD with various drugs can enhance their antioxidant activity in vitro. For example, diminazene aceturate (DA) showed improved antioxidant effects when complexed with β-CD .
  • Cytotoxicity Enhancement : Research has shown that β-CD can increase the cytotoxic effects of certain chemotherapeutic agents against cancer cell lines. The encapsulation of these drugs within β-CD enhances their cellular uptake and retention .

Therapeutic Applications

The therapeutic applications of cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat are diverse:

  • Cancer Treatment : The compound has been studied for its potential in enhancing the efficacy of poorly soluble anticancer drugs. For instance, studies have highlighted its role in improving the solubility and bioavailability of phenoxodiol, an anti-tumor drug .
  • Antimicrobial Activity : Inclusion complexes formed with β-CD have shown improved antimicrobial properties. Research indicates that the solubility enhancement leads to increased effectiveness against various pathogens .
  • Renal Disease Management : Cyclodextrin polymers have been explored for their ability to reduce lipid accumulation in renal diseases such as Focal Segmental Glomerulosclerosis (FSGS). This application is particularly relevant given the rising incidence of kidney-related disorders .

Case Study 1: Diminazene Aceturate Complexation

In a study assessing the bioavailability of diminazene aceturate when complexed with β-CD, results showed a significant increase in plasma concentration compared to the uncomplexed drug. The study utilized HPLC methods to quantify drug levels in Wistar rats after administration .

Time (min)DA Concentration (µg/mL)DA:βCD Concentration (µg/mL)
601133
120825

This data illustrates how the inclusion complex can enhance drug availability significantly.

Case Study 2: Anticancer Drug Efficacy

The use of β-CD to enhance the solubility and efficacy of camptothecin was explored in vitro. The stabilization within cyclodextrin cavities reduced hydrolysis rates significantly and improved antitumor activity across multiple cell lines .

CompoundHydrolysis Rate (%)Antitumor Activity (IC50 µM)
Camptothecin Alone4010
Camptothecin-βCD3.45

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing sulfonated beta-cyclodextrin derivatives like cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat?

  • Methodological Answer : Sulfonated cyclodextrin derivatives are synthesized via regioselective sulfonation. For example, disulfonated derivatives require controlled reaction conditions with sulfonating agents (e.g., [1,1'-biphenyl]-4,4'-disulfonyl dichloride) under anhydrous conditions. Bednářová et al. (2016) optimized monosubstituted beta-cyclodextrin derivatives using thiol-alkylene-sulfanyl reactions, emphasizing pH control (6–8) and stoichiometric ratios (1:1.2 cyclodextrin:sulfonating agent) to minimize side products .

Q. How can inclusion complex formation with beta-cyclodextrin derivatives enhance drug solubility and stability?

  • Methodological Answer : Beta-cyclodextrin forms host-guest complexes via hydrophobic interactions within its cavity. For example, oxymetholone-beta-cyclodextrin inclusion complexes were characterized using X-ray diffraction and thermal analysis, showing improved steroid solubility by 3.5-fold compared to free oxymetholone. Stability is assessed via accelerated degradation studies (40°C/75% RH), with complexed drugs exhibiting <10% degradation over 12 weeks .
Compound Solubility (Free) Solubility (Complexed) Reference
Oxymetholone0.12 mg/mL0.42 mg/mL
Palladium (II) complexes0.8 mM2.3 mM

Q. What analytical techniques are critical for characterizing substitution patterns in sulfonated beta-cyclodextrins?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR detects regioselectivity (e.g., C6 vs. C2/C3 substitution) via chemical shift changes in the glucose units .
  • Mass spectrometry : MALDI-TOF confirms molecular weight and degree of substitution (DS) .
  • Chromatography : Reverse-phase HPLC quantifies free vs. complexed drug fractions using β-CD-functionalized columns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data for beta-cyclodextrin-drug complexes?

  • Methodological Answer : Discrepancies in IC50 values (e.g., palladium (II) complexes in MCF-7 cells) arise from structural variations (ligand hydrophobicity) and experimental conditions (serum content in media). To standardize results:

  • Use serum-free assays (e.g., sulforhodamine B) to eliminate protein-binding interference .
  • Compare free vs. complexed drug dissolution profiles via Franz diffusion cells to correlate bioavailability with cytotoxicity .

Q. What computational approaches predict the stability of beta-cyclodextrin inclusion complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculates binding energies and molecular docking simulations. For trichlorfon-β-CD complexes, DFT revealed a binding energy of −28.5 kcal/mol, driven by van der Waals interactions and hydrogen bonding. Validation via FTIR and phase solubility studies showed >85% agreement with computational predictions .

Q. How can response surface methodology (RSM) optimize beta-cyclodextrin-based processes like cholesterol removal?

  • Methodological Answer : RSM using Box-Behnken designs identifies critical parameters (e.g., cyclodextrin concentration, temperature). For cream cholesterol reduction:

  • Optimal conditions : 42.1% β-CD, 76.75°C, 87.83 min mixing (89.92% cholesterol removal).

  • Validation : ANOVA confirmed model accuracy (R² = 0.94, p < 0.05) .

    Factor Range Optimal Value
    β-CD concentration10–50%42.1%
    Temperature60–90°C76.75°C
    Mixing time30–120 min87.83 min

Q. What strategies improve the selectivity of beta-cyclodextrin-functionalized sensors for trace analyte detection?

  • Methodological Answer : Covalent immobilization of β-CD on sp² carbon electrodes enhances selectivity via host-guest chemistry. Lancaster University’s one-molecule-thick β-CD coating achieved picomolar detection of hydrophobic guests (e.g., polycyclic aromatics) by optimizing electrodeposition parameters (pH 7.4, 0.1 M KCl electrolyte) .

Contradiction Analysis

Q. Why do some studies report conflicting results on β-CD’s role in drug bioavailability?

  • Key Factors :

  • Drug hydrophobicity : Highly lipophilic drugs (logP > 5) show limited solubility enhancement due to steric hindrance in the β-CD cavity .
  • Competitive binding : Serum proteins (e.g., albumin) displace β-CD-drug complexes, reducing bioavailability in vivo .

Experimental Design Recommendations

Designing a study to evaluate β-CD’s anti-quorum sensing (QS) activity in bacterial models :

  • Steps :

Model organism : Chromobacterium violaceum (QS-regulated violacein production).

β-CD functionalization : Attach AgCl-TiO₂ nanoparticles for synergistic QS inhibition .

Assays : Measure violacein inhibition (OD₅₈₀) and biofilm biomass (crystal violet staining).

Controls : Free β-CD vs. nanoparticle-complexed β-CD .

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